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molecular formula C12H15NO2 B8663623 (2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No. B8663623
M. Wt: 205.25 g/mol
InChI Key: QBMMITATXZJWDG-UHFFFAOYSA-N
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Patent
US04236005

Procedure details

A mixture of 25 g. of m-methoxyacrylophenone and 25 ml. of dimethylformamide dimethyl acetal is refluxed for 12 hours. Removal of any volatile material in vacuo gives a thick oil. Bulb to bulb distillation gives the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=[O:12])[CH:10]=[CH2:11])[CH:6]=[CH:7][CH:8]=1.CO[CH:15](OC)[N:16](C)[CH3:17]>>[CH3:15][N:16]([CH3:17])[CH:11]=[CH:10][C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C=C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 25 g
CUSTOM
Type
CUSTOM
Details
Removal of any volatile material in vacuo
CUSTOM
Type
CUSTOM
Details
gives a thick oil
DISTILLATION
Type
DISTILLATION
Details
Bulb to bulb distillation

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC(=CC=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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